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Abstract
Vosilasarm (also known as RAD140) is a non-steroidal selective androgen receptor modulator

(SARM) that has demonstrated significant anabolic effects on skeletal muscle in preclinical

studies. As an agonist of the androgen receptor (AR) in muscle tissue, Vosilasarm promotes

muscle growth with a favorable therapeutic window, exhibiting reduced androgenic activity in

other tissues such as the prostate. This technical guide provides an in-depth overview of the

core mechanisms underlying Vosilasarm's anabolic activity, supported by quantitative data

from key preclinical experiments, detailed experimental protocols, and visualizations of the

associated signaling pathways.

Mechanism of Action
Vosilasarm is an orally bioavailable compound that binds with high affinity to the androgen

receptor.[1][2] Its tissue selectivity is a key characteristic, acting as an agonist in skeletal

muscle and bone while demonstrating antagonistic or partially agonistic effects in tissues like

the prostate and seminal vesicles.[1][3]

Upon binding to the AR in skeletal muscle cells, the Vosilasarm-AR complex translocates to

the nucleus. This complex then binds to androgen response elements (AREs) on target genes,

modulating their transcription to promote anabolic processes.[4] This targeted action is
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designed to mimic the muscle-building effects of androgens like testosterone but with a

reduced risk of undesirable androgenic side effects.[5]

Binding Affinity
Vosilasarm exhibits a high binding affinity for the androgen receptor, with a reported Ki value

of 7 nM. This affinity is comparable to that of dihydrotestosterone (DHT) (Ki = 10 nM) and

greater than that of testosterone (Ki = 29 nM).[3]

Anabolic Signaling Pathways
The anabolic effects of Vosilasarm in skeletal muscle are mediated through the activation of

specific signaling pathways that regulate protein synthesis and cell growth.

Androgen Receptor-Mediated Signaling
The primary pathway initiated by Vosilasarm is the canonical androgen receptor signaling

cascade. The binding of Vosilasarm to the AR triggers a conformational change in the

receptor, leading to the recruitment of co-activator proteins and the initiation of gene

transcription programs that favor muscle hypertrophy.
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Figure 1: Vosilasarm-Androgen Receptor Signaling Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b611295?utm_src=pdf-body-img
https://www.benchchem.com/product/b611295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Akt/mTOR Pathway
Androgen receptor activation is known to crosstalk with key signaling pathways that regulate

muscle protein synthesis, most notably the Akt/mTOR pathway. While direct studies on

Vosilasarm's phosphorylation of Akt in muscle cells are emerging, the established link between

androgen signaling and this pathway suggests a likely mechanism for its anabolic effects.

Activation of Akt leads to the phosphorylation and activation of mTOR (mammalian target of

rapamycin), a central regulator of cell growth and protein synthesis.[6][7] mTORC1, a complex

of mTOR, then phosphorylates downstream targets such as p70S6 kinase (p70S6K) and 4E-

binding protein 1 (4E-BP1), leading to an increase in the translation of proteins essential for

muscle hypertrophy.[6]
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Figure 2: Putative Akt/mTOR Signaling Pathway Activated by Vosilasarm.
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Satellite Cell Activation
Skeletal muscle hypertrophy is also dependent on the activation of satellite cells, which are

muscle stem cells responsible for muscle repair and growth. Androgens are known to influence

satellite cell activity.[7] The activation of satellite cells involves their proliferation and

subsequent differentiation into myoblasts, which can then fuse with existing muscle fibers,

contributing to their growth. Key markers of satellite cell activation and myogenic differentiation

include Pax7 and MyoD.[3][8] While direct studies on Vosilasarm's effect on satellite cells are

limited, its anabolic nature suggests a potential role in promoting this crucial aspect of muscle

hypertrophy.

Preclinical Efficacy: Quantitative Data
The anabolic activity of Vosilasarm has been quantified in several preclinical models,

demonstrating its potent effects on muscle mass.

Rodent Studies
In studies involving castrated male rats, Vosilasarm has been shown to significantly increase

the weight of the levator ani muscle, a well-established biomarker for anabolic activity.[1]

Study

Parameter

Vehicle

Control

Vosilasar

m (0.3

mg/kg/day

)

Vosilasar

m (1

mg/kg/day

)

Vosilasar

m (10

mg/kg/day

)

Testostero

ne

Propionat

e (1

mg/kg/day

)

Reference

Levator Ani

Muscle

Weight (%

of intact

control)

~40% ~100% ~110% ~117% 100% [2][3]

Non-Human Primate Studies
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In young male cynomolgus monkeys, oral administration of Vosilasarm for 28 days resulted in

a dose-dependent increase in body weight, which was primarily attributed to an increase in

lean body mass.[3]

Study

Parameter

Vosilasarm

(0.01

mg/kg/day)

Vosilasarm (0.1

mg/kg/day)

Vosilasarm (1.0

mg/kg/day)
Reference

Change in Lean

Body Mass (kg)

+0.1 kg (not

significant)

+0.4 kg (not

significant)

+0.5 kg (not

significant)
[3]

Change in Body

Weight (%)
~+2% ~+10% ~+10% [3]

Note: The lack of statistical significance in the lean body mass changes was attributed to the

small sample size (n=3 per group).[3]

Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of

Vosilasarm's anabolic activity.

In Vivo Assays
This assay is a standard method for assessing the anabolic and androgenic activity of a

compound.

Animal Model: Immature, castrated male Sprague-Dawley rats.[1]

Procedure:

Orchidectomy (castration) is performed on immature male rats to remove the endogenous

source of androgens.

Following a recovery period, animals are treated daily with the test compound

(Vosilasarm), a positive control (e.g., testosterone propionate), or a vehicle control,

typically via oral gavage or subcutaneous injection.[1]
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After the treatment period (e.g., 11 days), the animals are euthanized.[9]

The levator ani muscle, a perineal muscle sensitive to androgens, is carefully dissected

and weighed.[10]

The wet weight of the levator ani muscle is normalized to the animal's body weight and

compared between treatment groups.
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Figure 3: Workflow for the Rat Levator Ani Muscle Assay.
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Dual-energy X-ray absorptiometry (DEXA) is a non-invasive technique used to measure body

composition, including lean body mass.

Animal Model: Young, intact male cynomolgus monkeys.[3]

Procedure:

Animals are anesthetized to prevent movement during the scan.

A baseline DEXA scan is performed before the initiation of treatment to determine initial

body composition.

Animals are treated daily with Vosilasarm or a vehicle control for a specified period (e.g.,

28 days).[3]

A final DEXA scan is performed at the end of the treatment period.

Specialized software is used to analyze the scan data and quantify changes in lean mass,

fat mass, and bone mineral density.[11]

In Vitro Assays
The C2C12 cell line is a mouse myoblast cell line commonly used to study myogenesis in vitro.

Cell Line: C2C12 mouse myoblasts.

Procedure:

Proliferation: C2C12 myoblasts are cultured in a high-serum growth medium (e.g., DMEM

with 10% FBS) until they reach a high confluence.

Differentiation: To induce differentiation, the growth medium is replaced with a low-serum

differentiation medium (e.g., DMEM with 2% horse serum).

Treatment: During differentiation, cells are treated with Vosilasarm, a positive control

(e.g., DHT), or a vehicle control.
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Analysis: After a set period of differentiation (e.g., 4-6 days), myotube formation and

hypertrophy are assessed. This can be done by:

Immunofluorescence Staining: Staining for muscle-specific proteins like Myosin Heavy

Chain (MyHC) to visualize myotubes. Myotube diameter and fusion index (number of

nuclei per myotube) can then be quantified.[1]

Western Blot Analysis: To quantify the expression of myogenic differentiation markers

(e.g., MyoD, myogenin) and signaling proteins (e.g., phosphorylated Akt, mTOR).[12]

Quantitative PCR (qPCR): To measure the mRNA expression of muscle-specific genes.
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Figure 4: C2C12 Myotube Hypertrophy Assay Workflow and Analysis.

Conclusion
Vosilasarm (RAD140) demonstrates potent anabolic activity in skeletal muscle through its

selective activation of the androgen receptor. Preclinical data from both rodent and non-human

primate models quantitatively support its muscle-building effects. The underlying mechanisms

likely involve the modulation of key anabolic signaling pathways, including the Akt/mTOR
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cascade, and potentially the activation of satellite cells. The detailed experimental protocols

provided herein offer a framework for the continued investigation and characterization of

Vosilasarm and other novel SARMs in the context of muscle wasting diseases and

performance enhancement. Further research is warranted to fully elucidate the downstream

molecular events and to translate these promising preclinical findings into clinical applications.
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[https://www.benchchem.com/product/b611295#understanding-the-anabolic-activity-of-
vosilasarm-in-skeletal-muscle]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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